(1E,N'E)-N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride
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Overview
Description
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethylamino group and a formohydrazonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride typically involves the reaction of dimethylamine with a suitable formylating agent, followed by the introduction of a hydrazonamide group. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A common solvent with a similar dimethylamino group.
Hydrazine derivatives: Compounds with similar hydrazonamide moieties.
Formamides: Compounds with formyl groups that share structural similarities.
Uniqueness
(1E,N’E)-N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H15ClN4 |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C6H14N4.ClH/c1-9(2)5-7-8-6-10(3)4;/h5-6H,1-4H3;1H/b7-5+,8-6+; |
InChI Key |
LNICZZAXNGQZHZ-PUFOULASSA-N |
Isomeric SMILES |
CN(/C=N/N=C/N(C)C)C.Cl |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl |
Origin of Product |
United States |
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